Cas no 194151-99-0 (5,6,7,8-tetrahydroquinolin-5-ol)

194151-99-0 structure
상품 이름:5,6,7,8-tetrahydroquinolin-5-ol
5,6,7,8-tetrahydroquinolin-5-ol 화학적 및 물리적 성질
이름 및 식별자
-
- 5-Quinolinol,5,6,7,8-tetrahydro-
- 5,6,7,8-tetrahydro-5-Quinolinol
- 5-HYDROXY-5,6,7,8-TETRAHYDROQUINOLINE
- 5,6,7,8-tetrahydro-quinolin-5-ol
- 5-Hydroxy 5,6,7,8-tetrahydro-quinoline
- 5-hydroxy-(5,6,7,8)-tetrahydroquinoline
- AC1NEW1C
- FT-0692651
- H30050
- KB-43404
- SureCN2656448
- 5,6,7,8-tetrahydroquinolin-5-ol
- 5-Quinolinol,5,6,7,8-tetrahydro-(9CI)
- AKOS006278958
- LANQCUHPUQHIAO-UHFFFAOYSA-N
- MFCD01312582
- EN300-3457991
- 194151-99-0
- SCHEMBL2656448
- DTXSID00404726
- ZB0631
- CS-0213286
- Z1198156585
- 5-Quinolinol, 5,6,7,8-tetrahydro-
-
- MDL: MFCD01312582
- 인치: InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2
- InChIKey: LANQCUHPUQHIAO-UHFFFAOYSA-N
- 미소: C1CC2=C(C=CC=N2)C(C1)O
계산된 속성
- 정밀분자량: 149.08413
- 동위원소 질량: 149.084
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 0
- 복잡도: 138
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 0.8
- 토폴로지 분자 극성 표면적: 33.1A^2
실험적 성질
- 밀도: 1.179
- 비등점: 289.2°C at 760 mmHg
- 플래시 포인트: 128.7°C
- 굴절률: 1.59
- PSA: 33.12
- LogP: 1.45130
5,6,7,8-tetrahydroquinolin-5-ol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3457991-0.05g |
5,6,7,8-tetrahydroquinolin-5-ol |
194151-99-0 | 95.0% | 0.05g |
$86.0 | 2025-03-18 | |
Enamine | EN300-3457991-0.1g |
5,6,7,8-tetrahydroquinolin-5-ol |
194151-99-0 | 95.0% | 0.1g |
$129.0 | 2025-03-18 | |
Enamine | EN300-3457991-5.0g |
5,6,7,8-tetrahydroquinolin-5-ol |
194151-99-0 | 95.0% | 5.0g |
$1322.0 | 2025-03-18 | |
Alichem | A189010485-1g |
5-Hydroxy-5,6,7,8-tetrahydroquinoline |
194151-99-0 | 95% | 1g |
$446.76 | 2023-09-02 | |
Enamine | EN300-3457991-1g |
5,6,7,8-tetrahydroquinolin-5-ol |
194151-99-0 | 95% | 1g |
$541.0 | 2023-09-03 | |
Enamine | EN300-3457991-5g |
5,6,7,8-tetrahydroquinolin-5-ol |
194151-99-0 | 95% | 5g |
$1572.0 | 2023-09-03 | |
1PlusChem | 1P00ACUT-50mg |
5-HYDROXY-5,6,7,8-TETRAHYDROQUINOLINE |
194151-99-0 | 95% | 50mg |
$186.00 | 2024-06-17 | |
1PlusChem | 1P00ACUT-10g |
5-HYDROXY-5,6,7,8-TETRAHYDROQUINOLINE |
194151-99-0 | 95% | 10g |
$2943.00 | 2024-06-17 | |
1PlusChem | 1P00ACUT-5g |
5-HYDROXY-5,6,7,8-TETRAHYDROQUINOLINE |
194151-99-0 | 95% | 5g |
$2005.00 | 2024-06-17 | |
Aaron | AR00AD35-2.5g |
5-Hydroxy-5,6,7,8-tetrahydroquinoline |
194151-99-0 | 95% | 2.5g |
$1487.00 | 2025-02-14 |
5,6,7,8-tetrahydroquinolin-5-ol 관련 문헌
-
1. Near ultraviolet optical activity of chiral pyridine derivativesChin-Yah Yeh,Frederick S. Richardson J. Chem. Soc. Faraday Trans. 2 1976 72 331
194151-99-0 (5,6,7,8-tetrahydroquinolin-5-ol) 관련 제품
- 877644-54-7(ethyl 2-1,6,7-trimethyl-8-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)
- 2230807-66-4(tert-butyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate)
- 2137702-90-8(Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 2228360-77-6(3-amino-1-{pyrazolo1,5-apyridin-3-yl}cyclobutane-1-carboxylic acid)
- 2249624-40-4(2-[Cyano(1,3,4-thiadiazol-2-yl)amino]-N-[1-[4-(2-methylpropyl)phenyl]ethyl]acetamide)
- 1890298-50-6(3-(3-Bromophenyl)-2-fluoropropanenitrile)
- 1805374-91-7(3-Bromo-6-(difluoromethyl)-2-methylpyridine-5-carboxaldehyde)
- 2228281-07-8(2-(2-azidoethyl)-1,3-thiazole)
- 1448123-75-8(4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carbonyl}benzonitrile)
- 105219-44-1(3-(3,5-Difluoro-4-methoxyphenyl)propionic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:194151-99-0)5,6,7,8-tetrahydroquinolin-5-ol

순결:99%
재다:1g
가격 ($):374.0